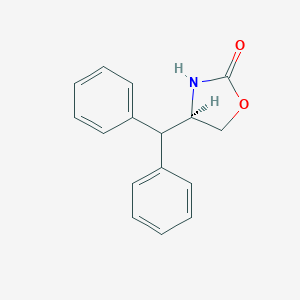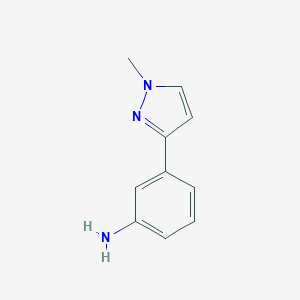
3-(1-Methyl-1H-pyrazol-3-yl)aniline
概要
説明
“3-(1-Methyl-1H-pyrazol-3-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, often involves multicomponent reactions. For instance, a reaction of vinyl azide, aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .Molecular Structure Analysis
The molecular weight of “3-(1-Methyl-1H-pyrazol-3-yl)aniline” is 173.21400 . The molecular structure consists of a pyrazole ring attached to an aniline group .Physical And Chemical Properties Analysis
“3-(1-Methyl-1H-pyrazol-3-yl)aniline” is a solid at room temperature . It has a density of 1.17g/cm3 and a boiling point of 368.1ºC at 760 mmHg . The melting point is 116.5ºC .科学的研究の応用
Organic Synthesis
“3-(1-Methyl-1H-pyrazol-3-yl)aniline” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the creation of complex organic molecules for various applications.
Pharmaceuticals
Pyrazole core-based organic molecules, including “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, have several applications in the pharmaceutical industry . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Agrochemicals
This compound is also used in the agrochemical industry . It can be used in the synthesis of pesticides and other agrochemical products.
Dyestuff
“3-(1-Methyl-1H-pyrazol-3-yl)aniline” is used in the dyestuff industry . It can be used to create dyes for textiles and other materials.
Antifungal Activity
Research has shown that certain compounds, including “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, have antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Electrostatic Applications
In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks, indicating that electropositivity was beneficial for the antifungal activity . This suggests potential applications in the field of electrostatics.
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(1-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXOZSROZJGRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370708 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-3-yl)aniline | |
CAS RN |
175202-37-6 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

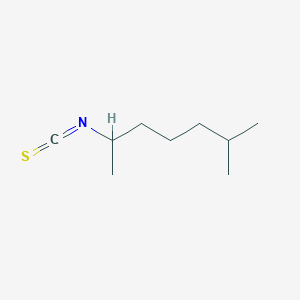

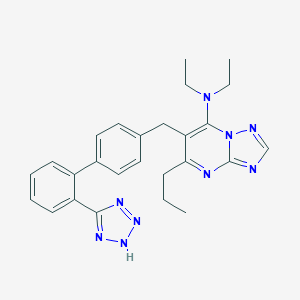

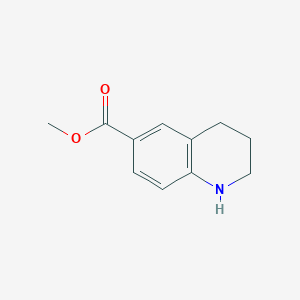
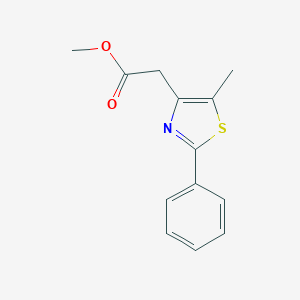


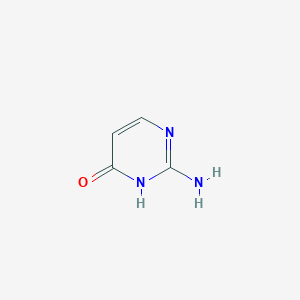

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)
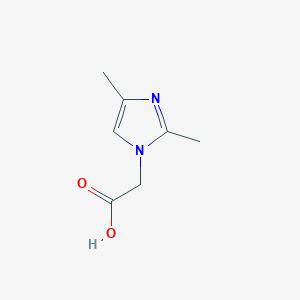
![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)
